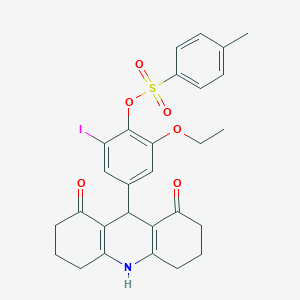
4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by the name of "AEW541" and has been synthesized using a specific method.
Wirkmechanismus
The mechanism of action of 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate involves the inhibition of IGF-1R. This protein is involved in a signaling pathway that regulates cell growth and survival. By inhibiting the activity of IGF-1R, this compound disrupts this signaling pathway and prevents cancer cells from growing and dividing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate in lab experiments include its ability to inhibit the activity of IGF-1R, which is a promising target for cancer therapy. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate. These include:
1. Further studies to determine the safety and efficacy of this compound in animal models and human clinical trials.
2. Studies to determine the optimal dosage and administration of this compound for cancer therapy.
3. Studies to determine the potential use of this compound in combination with other cancer therapies.
4. Studies to determine the potential use of this compound in the treatment of other diseases that involve the IGF-1R signaling pathway.
5. Studies to determine the potential use of this compound as a tool for studying the IGF-1R signaling pathway and its role in cancer and other diseases.
In conclusion, 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate is a promising compound for scientific research, particularly in the field of cancer research. Its ability to inhibit the activity of IGF-1R makes it a potential target for cancer therapy, but further studies are needed to determine its safety and efficacy. The future directions for the study of this compound include further studies to determine its potential use in cancer therapy and other diseases, as well as its potential use as a tool for studying the IGF-1R signaling pathway.
Synthesemethoden
The synthesis of 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate involves the reaction of 6-iodo-2-ethoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base. This reaction produces the intermediate compound, which is then reacted with 9-bromoacridine in the presence of a base to produce the final product.
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the activity of insulin-like growth factor 1 receptor (IGF-1R), which is a protein that plays a role in the growth and survival of cancer cells. By inhibiting the activity of IGF-1R, this compound has the potential to prevent or slow down the growth of cancer cells.
Eigenschaften
Produktname |
4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate |
|---|---|
Molekularformel |
C28H28INO6S |
Molekulargewicht |
633.5 g/mol |
IUPAC-Name |
[4-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)-2-ethoxy-6-iodophenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H28INO6S/c1-3-35-24-15-17(14-19(29)28(24)36-37(33,34)18-12-10-16(2)11-13-18)25-26-20(6-4-8-22(26)31)30-21-7-5-9-23(32)27(21)25/h10-15,25,30H,3-9H2,1-2H3 |
InChI-Schlüssel |
AGPRCQWHFGWEPX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)I)OS(=O)(=O)C5=CC=C(C=C5)C |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)I)OS(=O)(=O)C5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide](/img/structure/B300713.png)
![2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300714.png)
![2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300715.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B300716.png)
![2-chloro-5-{5-[(E)-(3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B300717.png)
![4-Chloro-3-[5-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B300719.png)
![3-[5-({2,4-Dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-4-methylbenzoic acid](/img/structure/B300720.png)
![2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300722.png)
![2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300724.png)
![2-[(5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300725.png)
![2-[(5E)-2,4-dioxo-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300727.png)
![2-[5-(4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300728.png)
![2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300732.png)
![2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300736.png)